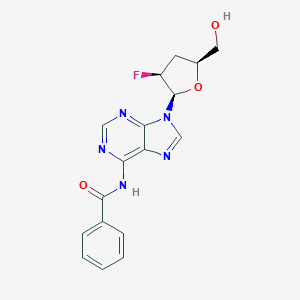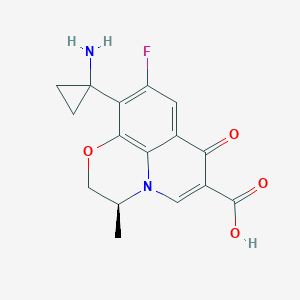
Pazufloxacin
Übersicht
Beschreibung
Pazufloxacin is a fluoroquinolone antibiotic . It is sold in Japan under the brand names Pasil and Pazucross . It is used to treat a variety of conditions such as respiratory tract infections, urinary tract infections, intraabdominal infections, genital infections, etc. caused by susceptible strains of bacteria .
Synthesis Analysis
The synthetic route for the preparation of this compound mesilate involves several steps. The compound is synthesized from (S)-9,10-difluoro-3-methyl-2,3-dihydro-7-oxo-7-H-pyrido [1,2,3-de] benzoxazine-6-carboxylate by nucleophilic substitution, hydrolysis, and selective decarboxylation, cyclic addition, hydrolysis, Hofmann degradation, and salt formation .Molecular Structure Analysis
In terms of structure, this compound contains a 1-aminocyclopropyl substituent . The molecular formula of this compound is C16H15FN2O4 .Chemical Reactions Analysis
The therapeutic efficacy of this compound was correlated with the ratio of the area under the free concentration time curve at 24 h to the minimum inhibitory concentration (fAUC24/MIC), and the maximum free concentration to the MIC (fCmax/MIC) .Physical And Chemical Properties Analysis
The molecular weight of this compound is 318.30 g/mol . The molecular formula of this compound is C16H15FN2O4 .Wissenschaftliche Forschungsanwendungen
Behandlung von nosokomialen Infektionen
Pazufloxacin hat sich als wirksame Behandlung gegen Pseudomonas aeruginosa erwiesen, ein Bakterium, das mit im Krankenhaus erworbenen Infektionen assoziiert ist. Forschungsergebnisse deuten darauf hin, dass die pharmakokinetischen (PK)/pharmakodynamischen (PD) Eigenschaften von this compound gegen diesen Erreger wirksam sind .
Pharmakokinetische/Pharmakodynamische Modellierung
Studien haben gezeigt, dass die therapeutische Wirksamkeit von this compound mit dem Verhältnis der Fläche unter der freien Konzentrations-Zeit-Kurve bei 24 Stunden zur minimalen Hemmkonzentration (MHK) korreliert. Dies deutet darauf hin, dass die Aktivität von this compound konzentrationsabhängig ist, was für die Bestimmung geeigneter Dosierungsschemata entscheidend ist .
Terbium-sensibilisierte Fluoreszenzdetektion
Eine neuartige Methode zur Bestimmung von Pazufloxacinmesilat beinhaltet terbium-sensibilisierte Fluoreszenz. Diese Technik basiert auf der Bildung eines Komplexes [Tb(this compound)2]3+, der intensive charakteristische Banden von Tb3+ aufweist. Diese Methode ist einfach, schnell und hochsensitiv, wodurch sie sich für analytische Anwendungen eignet .
Safety and Hazards
Zukünftige Richtungen
Due to the overuse of antibiotics, bacterial resistance has become a global problem and a major threat to human health . Therefore, there is a great demand for finding novel antibiotics that are effective and safe . The development of antibiotics with novel mechanisms, such as pazufloxacin, is one of the strategies being pursued to address this issue .
Wirkmechanismus
Target of Action
Pazufloxacin, a member of the fluoroquinolone class of antibiotics, primarily targets bacterial DNA synthesis . It inhibits two key enzymes: DNA gyrase and topoisomerase IV . These enzymes are essential for DNA replication, transcription, repair, and recombination in bacteria .
Mode of Action
This compound’s mode of action is consistent with other fluoroquinolones. It binds to DNA gyrase and topoisomerase IV, inducing the formation of double-strand breaks in the bacterial DNA . This leads to the inhibition of bacterial cell division, ultimately causing cell death .
Biochemical Pathways
This disruption leads to the formation of double-strand breaks in the bacterial DNA, inhibiting cell division and leading to cell death .
Pharmacokinetics
This compound is primarily administered intravenously . After administration, it is rapidly absorbed and distributed throughout the body . The maximum plasma concentration (Cmax) ranges from 1.9 to 5.8 μg/mL, and the time to reach Cmax and the half-life of this compound range from 2 to 6 hours and from 1.5 to 8.5 hours, respectively . Approximately 70% of the unchanged this compound is excreted into the urine within the first 24 hours . The clearance ratio is larger than unity, indicating that this compound is excreted into the urine via tubular secretion .
Result of Action
The result of this compound’s action is the inhibition of bacterial cell division, leading to cell death . This is achieved through the induction of double-strand breaks in the bacterial DNA . This compound has shown in vitro activity against various bacterial strains, including Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, Klebsiella, Enterobacter, Hafnia, Citrobacter, Proteus, and Providencia .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pharmacokinetics of this compound can be affected by the patient’s renal function . In elderly patients with markedly decreased renal function, a dosage adjustment of this compound may be required . Furthermore, the efficacy of this compound can be influenced by the presence of other drugs, as it can interact with various other medications .
Biochemische Analyse
Biochemical Properties
Pazufloxacin interacts with bacterial enzymes DNA gyrase and topoisomerase IV . These interactions inhibit the supercoiled structure of bacterial DNA, leading to the bactericidal activity of this compound . The metabolism of certain drugs, such as Acetaminophen, can be decreased when combined with this compound .
Cellular Effects
This compound has been shown to influence the immunolocalization of ABCG-2 transporter protein in rabbit retinas . ABCG-2 is a transporter protein implicated for multi-drug efflux from tissues . The intensity of ABCG-2 immunolocalization was observed to increase when this compound was administered .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of bacterial enzymes DNA gyrase and topoisomerase IV . This inhibition disrupts the supercoiled structure of bacterial DNA, thereby exerting its antibacterial effects .
Temporal Effects in Laboratory Settings
This compound has been found to be stable in both plasma and urine, with no significant degradation under four different conditions . This stability suggests that this compound maintains its effectiveness over time in laboratory settings .
Dosage Effects in Animal Models
This suggests that the effects of this compound may vary with different dosages in animal models .
Metabolic Pathways
This compound is known to interact with certain drugs, affecting their metabolism . For example, the metabolism of Acetaminophen can be decreased when combined with this compound .
Transport and Distribution
This compound influences the immunolocalization of the ABCG-2 transporter protein . This suggests that this compound may be transported and distributed within cells and tissues via interactions with transporter proteins like ABCG-2 .
Subcellular Localization
Given its interactions with the ABCG-2 transporter protein , it is plausible that this compound may be localized to specific subcellular compartments where ABCG-2 is present.
Eigenschaften
IUPAC Name |
(2S)-6-(1-aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22/h4-5,7H,2-3,6,18H2,1H3,(H,21,22)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGMUUZPGZWTRP-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046697 | |
| Record name | Pazufloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127045-41-4 | |
| Record name | Pazufloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127045-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pazufloxacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127045414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pazufloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11774 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pazufloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pazufloxacin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PAZUFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CZ1R38NDI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Pazufloxacin?
A: this compound is a potent DNA gyrase inhibitor. [] It targets DNA gyrase, an essential bacterial enzyme involved in DNA replication and repair. By inhibiting DNA gyrase, this compound disrupts bacterial DNA synthesis, ultimately leading to bacterial cell death.
Q2: How effective is this compound against Pseudomonas aeruginosa infections?
A: Research suggests that this compound exhibits concentration-dependent activity against Pseudomonas aeruginosa infections. [] Studies using an in vivo infection model in mice revealed a strong correlation between therapeutic efficacy and pharmacokinetic/pharmacodynamic (PK/PD) indices like fAUC24/MIC (ratio of the area under the free concentration-time curve at 24 h to the minimum inhibitory concentration) and fCmax/MIC (maximum free concentration to MIC).
Q3: What is the molecular formula and weight of this compound?
A3: While several studies mention this compound mesylate, the molecular formula and weight of this compound itself are not explicitly stated in the provided research papers.
Q4: How stable is this compound mesylate in different intravenous solutions?
A: this compound Mesylate for Injection shows good stability in both fructose injection and 5% glucose and sodium chloride injection. [] Minimal changes in appearance, pH, and this compound content are observed even after 12 hours of mixing.
Q5: What role does Xylitol play in this compound mesilate xylitol injection?
A: The inclusion of Xylitol in this compound mesilate xylitol injection is designed to enhance the stability of the formulation. [] Studies show that this combination effectively keeps isomers and related substances of this compound mesilate within acceptable limits even under challenging conditions like exposure to light and high temperatures.
Q6: What are the key pharmacokinetic parameters of this compound mesylate in humans?
A6: Studies in healthy volunteers revealed the following pharmacokinetic parameters for this compound mesylate:
- Cmax: Ranges from 6.1 to 20.5 µg/mL after single oral doses of 200-800 mg. []
- AUC0-∞: Ranges from 13.7 to 71.3 mg·h/L after single oral doses of 200-800 mg. []
- Tmax: Ranges from 0.6 to 0.9 h after single oral doses of 200-800 mg. []
- t1/2: Approximately 1.8 to 1.9 h after single oral doses. []
Q7: How does the pharmacokinetics of this compound mesylate differ between single and multiple doses?
A: Research suggests that this compound mesylate does not accumulate in the body following multiple doses. [, ] Pharmacokinetic parameters like Cmax, AUC, and t1/2 remain relatively consistent between single and multiple doses, indicating minimal accumulation.
Q8: Does this compound mesylate interact with other medications?
A: Research demonstrates that this compound mesylate can affect the pharmacokinetics of other drugs. For instance, it can decrease the elimination of Doxofylline, requiring careful monitoring of Doxofylline levels when co-administered. [, ]
Q9: How effective is this compound against gonococcal urethritis?
A: While this compound initially showed promise against Neisseria gonorrhoeae, its efficacy is hampered by the emergence of resistant strains. [] The Ser-91-to-Phe mutation in the gyrA gene, commonly found in resistant strains, significantly reduces this compound's effectiveness.
Q10: What are the common resistance mechanisms to this compound?
A: Resistance to this compound primarily arises from mutations in the gyrA gene, encoding DNA gyrase. [] Specifically, the Ser-91-to-Phe mutation is frequently associated with resistance and reduced clinical efficacy, particularly against Neisseria gonorrhoeae.
Q11: What is the in vitro activity of this compound against Legionella species?
A: this compound displays potent in vitro activity against various Legionella species, surpassing the efficacy of macrolides and azithromycin. [] Notably, this compound, along with tosufloxacin and other quinolones, effectively inhibits both extracellular and intracellular growth of Legionella pneumophila.
Q12: Are there any long-term safety concerns associated with this compound use?
A12: The provided research papers primarily focus on short-term studies. Further research is needed to fully understand the long-term safety profile of this compound.
Q13: What analytical techniques are commonly used to determine this compound concentrations?
A: High-performance liquid chromatography (HPLC) is the primary method employed for this compound analysis. [, , , , , , ] This technique offers high sensitivity and selectivity, enabling accurate quantification of this compound in various biological matrices like plasma, urine, and saliva.
Q14: How is the quality of this compound mesylate injection controlled?
A: Quality control of this compound mesylate injection involves monitoring the levels of this compound mesylate and its impurity, this compound mesylate dextroisomer. [] High-performance liquid chromatography (HPLC) is employed to ensure the levels of both the active compound and the impurity fall within acceptable limits.
Q15: How does this compound interact with bovine serum albumin (BSA)?
A: Fluorescence spectroscopy studies demonstrate that this compound mesylate strongly binds to bovine serum albumin (BSA). [] This interaction is primarily driven by electrostatic forces, with a binding constant in the range of 10^4 L·mol-1. The binding of this compound mesylate can alter the conformation of BSA, potentially influencing its function.
Q16: Can this compound be used to treat polymicrobial infections?
A: Animal studies suggest that this compound holds promise for treating polymicrobial infections, including those involving both aerobic and anaerobic bacteria. [] In a rat model of uterine endometritis, this compound effectively reduced bacterial load, showing potential for addressing complex infections.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


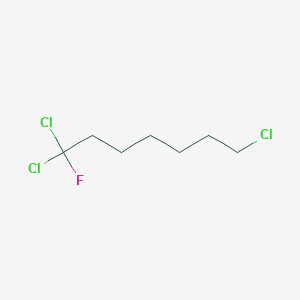
![[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-38,40,42,44,46,48-hexaacetyloxy-37,39,41,43,45,47,49-heptabutoxy-5,10,15,20,25,30,35-heptakis(butoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate](/img/structure/B159490.png)
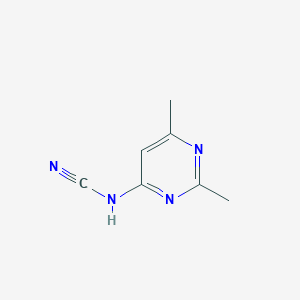
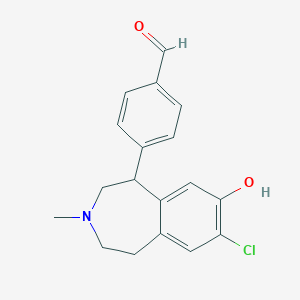
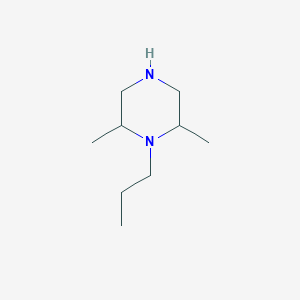
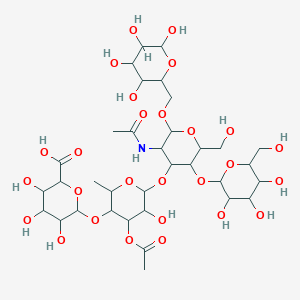
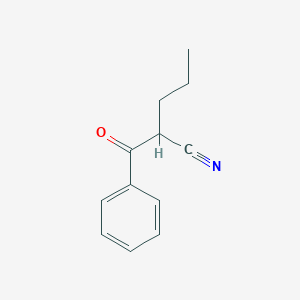
![[(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B159503.png)

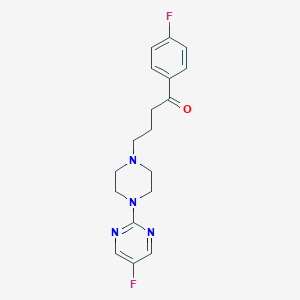
![(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[2-[[(2R)-2-amino-3-[(3-nitropyridin-2-yl)disulfanyl]propanoyl]amino]acetyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]pentanediamide](/img/structure/B159506.png)


